molecular formula C7H10N2O3 B580475 Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1245645-77-5

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B580475
CAS No.: 1245645-77-5
M. Wt: 170.168
InChI Key: AWXGONDMMURUGN-UHFFFAOYSA-N
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Description

Historical Context and Discovery of 1,2,4-Oxadiazole Derivatives

The foundational discovery of 1,2,4-oxadiazole heterocycles traces back to 1884, when Tiemann and Krüger achieved the first synthesis of this five-membered ring system, initially classifying it as azoxime or furo[ab1]diazole. This pioneering work established the groundwork for what would eventually become one of the most important heterocyclic frameworks in medicinal chemistry. The heterocycle remained relatively unexplored for nearly eight decades following its initial discovery, with minimal scientific attention until the photochemical rearrangement properties of 1,2,4-oxadiazoles were noted in the early 1960s. The turning point in 1,2,4-oxadiazole research occurred when biological activity studies commenced in the early 1940s, leading to the development of the first commercial drug containing the 1,2,4-oxadiazole ring. Oxolamine emerged as the first-in-class pharmaceutical compound featuring this heterocycle, introduced to the market as a cough suppressant and marking the beginning of serious medicinal chemistry interest in this scaffold.

The evolution of 1,2,4-oxadiazole chemistry accelerated significantly in the latter half of the twentieth century, with researchers recognizing the unique bioisosteric properties that these compounds could offer as alternatives to traditional ester and amide functionalities. This recognition proved particularly valuable when addressing stability issues associated with hydrolysis-prone groups in pharmaceutical applications. The historical development of synthesis methodologies has been equally significant, with early approaches utilizing amidoximes and acyl chlorides, despite challenges including unsatisfactory yields, purification difficulties, and harsh reaction conditions. Modern synthetic strategies have evolved to address these limitations, incorporating microwave irradiation techniques and environmentally friendly approaches that have dramatically improved both efficiency and practicality.

Significance of this compound in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its distinctive structural features and synthetic accessibility. The compound demonstrates the characteristic bioisosteric properties of 1,2,4-oxadiazoles, serving as a non-classical isostere for ester and amide functionalities while offering enhanced stability profiles. The specific substitution pattern of this compound, featuring an ethyl group at the 5-position and an ethyl carboxylate at the 3-position, provides researchers with a versatile building block for further structural modifications and derivatizations. The molecular weight of 170.17 grams per mole places this compound within an optimal range for pharmaceutical applications, while its molecular formula C7H10N2O3 reflects a balanced composition that facilitates both synthetic manipulation and potential biological activity.

The chemical properties of this compound include specific physical characteristics that enhance its utility in research applications. The compound exhibits a predicted boiling point of 254.1±23.0 degrees Celsius and a density of 1.166±0.06 grams per cubic centimeter, indicating relatively stable physical properties under standard laboratory conditions. Storage recommendations specify maintenance at 2-8 degrees Celsius in sealed, dry conditions, reflecting the compound's stability requirements and handling considerations. The predicted pKa value of -4.16±0.10 suggests acidic characteristics that may influence its reactivity patterns and potential interactions with biological targets.

Property Value Units
Molecular Formula C7H10N2O3 -
Molecular Weight 170.17 g/mol
CAS Number 1245645-77-5 -
Boiling Point (predicted) 254.1±23.0 °C
Density (predicted) 1.166±0.06 g/cm³
pKa (predicted) -4.16±0.10 -
Storage Temperature 2-8 °C

Overview of 1,2,4-Oxadiazole as a Privileged Pharmacophore

The concept of 1,2,4-oxadiazole as a privileged pharmacophore has gained substantial recognition in medicinal chemistry due to the remarkable diversity of biological activities exhibited by compounds containing this heterocyclic core. The privileged nature of this scaffold stems from its ability to interact with multiple biological targets while maintaining favorable pharmacokinetic properties and structural stability. Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit an extensive range of therapeutic activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. This broad spectrum of biological activities reflects the versatility of the 1,2,4-oxadiazole pharmacophore in engaging diverse molecular targets and pathways.

The mechanism underlying the privileged status of 1,2,4-oxadiazoles involves their capacity for specific molecular interactions, particularly hydrogen bonding capabilities that facilitate binding to enzyme active sites and receptor domains. The heterocycle demonstrates proven inhibitory activity against numerous important biological targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pumps, cyclooxygenases, and butyrylcholinesterase. Additionally, 1,2,4-oxadiazole derivatives show notable affinity for various receptor systems, including sigma-1, sigma-2, orexin, kappa opioid, and estradiol receptors. The therapeutic coverage spans multiple areas including oncology, immunology, neurology, infectious diseases, metabolism and endocrinology, urology, gastroenterology, cardiology, rheumatology, and respirology.

Biological Target Activity Type Therapeutic Area
Human Deacetylase Sirtuin 2 Inhibitory Oncology
Carbonic Anhydrase Inhibitory Multiple
Histone Deacetylase Inhibitory Oncology
Cyclooxygenases (COX-1/COX-2) Inhibitory Anti-inflammatory
Penicillin-Binding Protein Inhibitory Infectious Disease
Sigma-1 Receptor Affinity Neurology
Kappa Opioid Receptor Affinity Analgesic
Estradiol Receptor Affinity Endocrinology

Current Research Landscape and Scientific Interest

The contemporary research landscape surrounding 1,2,4-oxadiazole derivatives reflects an unprecedented level of scientific interest, with studies demonstrating remarkable growth in publication frequency and research scope over the past two decades. Current investigations encompass both fundamental synthetic methodology development and applied research focused on specific therapeutic applications. The field has experienced significant advancement in synthetic approaches, with researchers developing novel room-temperature synthesis methods that improve efficiency and environmental sustainability. Recent methodological innovations include the implementation of microwave-assisted reactions, mechanochemistry approaches, and green chemistry principles that address traditional limitations of oxadiazole synthesis.

Contemporary research efforts have identified several promising lead compounds that demonstrate the potential of 1,2,4-oxadiazole derivatives in addressing current therapeutic challenges. Notable examples include compounds designed as severe acute respiratory syndrome coronavirus 2 papain-like protease inhibitors, where 1,2,4-oxadiazole scaffolds have been repositioned as promising antiviral agents. The compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline has emerged as a particularly significant example, demonstrating balanced dual inhibitory potential against viral proteases and spike protein receptor binding domains. Research in antimicrobial applications has revealed compounds such as 5-(1H-indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole, which exhibits superior pharmacokinetic properties compared to established antibiotics like linezolid.

The current research emphasis on structure-activity relationships has generated extensive libraries of 1,2,4-oxadiazole derivatives, with some studies reporting hundreds of analogs designed to optimize specific biological activities. Modern drug discovery approaches increasingly recognize the value of 1,2,4-oxadiazoles as bioisosteric replacements in existing pharmaceutical scaffolds, leading to improved stability profiles and novel therapeutic opportunities. The integration of computational methods, including molecular docking and in silico optimization, has enhanced the rational design of new 1,2,4-oxadiazole derivatives with improved selectivity and potency profiles. Future research directions indicate continued expansion into mechanochemistry-based synthetic approaches, which promise to further improve the environmental sustainability and efficiency of 1,2,4-oxadiazole production while maintaining the high standards of chemical diversity required for modern drug discovery programs.

Properties

IUPAC Name

ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXGONDMMURUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676394
Record name Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-77-5
Record name Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of amidoximes with carboxylic acids, aldehydes, or esters . For instance, the reaction of an amidoxime with ethyl chloroformate under basic conditions can yield the desired oxadiazole compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate with its analogues:

Compound Name CAS Number Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1245645-77-5 Ethyl 184.18 Intermediate for D3 receptor agonists
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate 40699-38-5 Methyl 170.16 Higher D3 receptor selectivity (Ki = 1.3 nM)
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate 1009620-97-6 Phenyl 232.23 Antimicrobial activity
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate 163719-78-6 Chloromethyl 204.62 Reactive intermediate for further derivatization
Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate 158154-63-3 tert-Butyl 226.26 Enhanced lipophilicity

Key Observations :

  • Substituent Size and Bioactivity : Replacing the 5-methyl group in Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate with ethyl (as in the target compound) reduces dopamine D3 receptor binding affinity (Ki increases from 1.3 nM to 2.6 nM) and selectivity over D2 receptors by 2–3 fold .
  • Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives (e.g., Ethyl 5-phenyl-...) exhibit antimicrobial activity against Candida albicans but lack the receptor selectivity seen in aliphatic analogues .
  • Electron-Withdrawing Groups : Chloromethyl substitution enhances reactivity, enabling downstream modifications (e.g., nucleophilic displacement) .

Physicochemical Properties

  • Lipophilicity : The tert-butyl substituent increases logP values compared to ethyl or methyl groups, improving membrane permeability .
  • Stability : Ethyl esters generally exhibit better hydrolytic stability than methyl esters under physiological conditions, as seen in pharmacokinetic studies of related compounds .

Practical Considerations

Compound Purity (%) Price (per 5g) Availability Reference
This compound 98% ¥1199.00 Typically in stock
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate 96% ¥3018.00 Limited stock
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate 95% ¥358.00 Readily available

Biological Activity

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique substitution pattern that influences its biological properties. This article presents a comprehensive overview of the biological activity of this compound, including its antibacterial, antiviral, and anticancer properties, as well as its mechanisms of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C7H10N2O3C_7H_{10}N_2O_3, with a molecular weight of approximately 152.15 g/mol. The compound features an oxadiazole ring with an ethyl group at the 5-position and a carboxylate ester at the 3-position. This specific arrangement enhances its reactivity and biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The oxadiazole ring acts as a hydrogen bond acceptor, facilitating binding to active sites of enzymes. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.
  • Receptor Binding : The compound may also interact with various receptors, influencing cellular signaling pathways.

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antiviral Activity

The compound has demonstrated potential antiviral activity against several viruses. Its mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells. Specific studies have highlighted its effectiveness against RNA viruses.

Anticancer Properties

This compound has been evaluated for its anticancer properties in various in vitro studies. It shows promise in inhibiting the growth of cancer cell lines through:

  • Induction of apoptosis
  • Cell cycle arrest at specific phases
  • Inhibition of angiogenesis

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylateContains an amino group instead of an ethyl groupDifferent functional group influences reactivity
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylateRegioisomer with ethyl group at the 3-positionPositioning of substituents affects properties
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylateMethyl group at the 5-positionVariation in substitution affects biological activity

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities and potential therapeutic applications of this compound:

  • Anticancer Efficacy : A study published in PubMed Central found that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines. This compound was identified as a promising lead compound for further development due to its favorable structure–activity relationship (SAR) .
  • Antiviral Activity : Research conducted on oxadiazole derivatives indicated that they could inhibit viral replication effectively. The specific mechanisms involved were elucidated through molecular docking studies that revealed strong binding affinities to viral enzymes .
  • Mechanistic Studies : A comprehensive analysis demonstrated that the compound's ability to form hydrogen bonds significantly enhanced its interaction with target enzymes involved in critical metabolic pathways .

Q & A

Q. Table 1: Reaction Conditions for Cyclization Optimization

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
PCl₅EtOH805598.2
PPADMF1004895.7
H₂SO₄MeCN704092.1

Q. Table 2: Biological Activity of Derivatives

Derivative SubstituentAntimicrobial (MIC, μg/mL)Anticancer (IC₅₀, μM)
5-Ethyl32 (E. coli)18.5 (MCF-7)
5-Cyclopropyl16 (S. aureus)12.3 (HeLa)
5-Phenyl64 (C. albicans)25.7 (A549)

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